molecular formula C24H28O B12550335 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one CAS No. 821770-39-2

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one

Cat. No.: B12550335
CAS No.: 821770-39-2
M. Wt: 332.5 g/mol
InChI Key: SCXSRKZZKFUURC-UHFFFAOYSA-N
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Description

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one is an organic compound with a complex structure that includes multiple aromatic rings and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one can be achieved through several synthetic routes. One common method involves the use of a Mannich reaction, where acetophenone, formaldehyde, and an amine hydrochloride are reacted to form the desired product . Another method involves the base-catalyzed intramolecular [4+2]-cycloaddition of [3-arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of fungi by interfering with their cell wall synthesis or by disrupting their metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one is unique due to its specific structure, which includes a methyl group and a phenylprop-2-en-1-yl group

Properties

CAS No.

821770-39-2

Molecular Formula

C24H28O

Molecular Weight

332.5 g/mol

IUPAC Name

7-methyl-1-phenyl-4-(3-phenylprop-2-enyl)oct-6-en-3-one

InChI

InChI=1S/C24H28O/c1-20(2)16-18-23(15-9-14-21-10-5-3-6-11-21)24(25)19-17-22-12-7-4-8-13-22/h3-14,16,23H,15,17-19H2,1-2H3

InChI Key

SCXSRKZZKFUURC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CC=CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

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